molecular formula C9H14O B14461157 Non-1-YN-3-one CAS No. 73501-39-0

Non-1-YN-3-one

Cat. No.: B14461157
CAS No.: 73501-39-0
M. Wt: 138.21 g/mol
InChI Key: OQKBMYOIFQSECJ-UHFFFAOYSA-N
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Description

Non-1-YN-3-one is an organic compound with the molecular formula C9H14O. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. This compound is characterized by the presence of a triple bond between the first and second carbon atoms and a ketone group on the third carbon atom. This compound is a versatile compound used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Non-1-YN-3-one can be synthesized through several methods. One common method involves the catalytic hydrogenation of non-3-yn-1-ol. This process typically uses a palladium or platinum catalyst under mild conditions to achieve the desired product . Another method involves the electrophilic addition of halogens to alkenes, followed by a double E2 elimination process to form the alkyne .

Industrial Production Methods

In industrial settings, this compound is often produced through large-scale catalytic hydrogenation processes. These processes utilize advanced catalytic systems to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to optimize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

Non-1-YN-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, resulting in alkenes or alkanes.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the triple bond is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like sodium amide (NaNH2) and organolithium compounds are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

Non-1-YN-3-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Non-1-YN-3-one involves its interaction with various molecular targets and pathways. The compound’s triple bond and ketone group allow it to participate in a range of chemical reactions, influencing biological processes at the molecular level. For instance, it can inhibit specific enzymes by binding to their active sites, thereby modulating their activity . Additionally, this compound can interact with cellular membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Non-1-YN-3-one can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of a triple bond and a ketone group, which provides distinct reactivity and versatility in various applications.

Properties

CAS No.

73501-39-0

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

non-1-yn-3-one

InChI

InChI=1S/C9H14O/c1-3-5-6-7-8-9(10)4-2/h2H,3,5-8H2,1H3

InChI Key

OQKBMYOIFQSECJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)C#C

Origin of Product

United States

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